3-Methyl-4-(oxan-2-yloxy)butanenitrile
Description
3-Methyl-4-(oxan-2-yloxy)butanenitrile is a nitrile-containing organic compound featuring a tetrahydropyran (oxane) ether moiety. Its structure comprises a butanenitrile backbone with a methyl group at the 3-position and a tetrahydropyran-2-yloxy group at the 4-position. The tetrahydropyranyl (THP) ether group is often employed as a protecting group for alcohols, enhancing stability during synthetic procedures .
Properties
Molecular Formula |
C10H17NO2 |
|---|---|
Molecular Weight |
183.25 g/mol |
IUPAC Name |
3-methyl-4-(oxan-2-yloxy)butanenitrile |
InChI |
InChI=1S/C10H17NO2/c1-9(5-6-11)8-13-10-4-2-3-7-12-10/h9-10H,2-5,7-8H2,1H3 |
InChI Key |
AZWSYGNSEHXDBG-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC#N)COC1CCCCO1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
To contextualize the properties and applications of 3-Methyl-4-(oxan-2-yloxy)butanenitrile, a comparison is drawn with analogous nitrile-bearing compounds from recent literature. Key structural and functional differences are highlighted below.
Structural Analogues and Substituent Effects
4-(2-(3,4-Dihydroxyphenyl)-5,7-dihydroxy-4-oxo-4H-chromen-3-yloxy)butanenitrile (12d) Structure: This compound features a flavonoid-derived aromatic system with multiple hydroxyl groups and a nitrile-terminated butoxy chain . Properties:
- Higher polarity due to phenolic -OH groups, leading to a melting point of 169–171°C .
- Enhanced hydrogen-bonding capacity, as evidenced by broad -OH signals in $ ^1H $-NMR (δ 10.86–12.68 ppm) .
- Applications: Potential antioxidant or bioactive properties due to the polyphenolic framework. Contrast with Target Compound:
- The absence of a THP ether in 12d reduces its stability under acidic conditions but increases its reactivity in polar media.
3-((((2R,3R,4R,5R)-2-((bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-4-((tert-butyldimethylsilyl)oxy)-5-(2-(((E)-3,7-dimethyl-octa-2,6-dien-1-yl)thio)-4-oxopyrimidin-1(4H)-yl)tetrahydrofuran-3-yl)oxy)-(diisopropylamino)phosphino)propanenitrile (9) Structure: A highly functionalized nucleoside analogue with a nitrile-phosphoramidite group and multiple protecting groups (e.g., tert-butyldimethylsilyl, trityl) . Properties:
- Designed for solid-phase oligonucleotide synthesis, leveraging the phosphoramidite group for chain elongation.
- The bulky silyl and trityl groups enhance solubility in nonpolar solvents and prevent undesired side reactions. Contrast with Target Compound:
- The THP ether in this compound is less sterically demanding than the silyl/trityl groups in Compound 9, making it more suitable for small-molecule synthesis rather than polymer-based applications.
- The nitrile group in Compound 9 participates in phosphoramidite chemistry, whereas in the target compound, it remains available for further functionalization (e.g., reduction to amines).
Physicochemical and Spectroscopic Data
*Calculated based on molecular formula.
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